

Application Notes: Characterization of Flt3-IN-31 in Cell-Based Assays

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Compound of Interest

Compound Name: Flt3-IN-31

Cat. No.: B15577104

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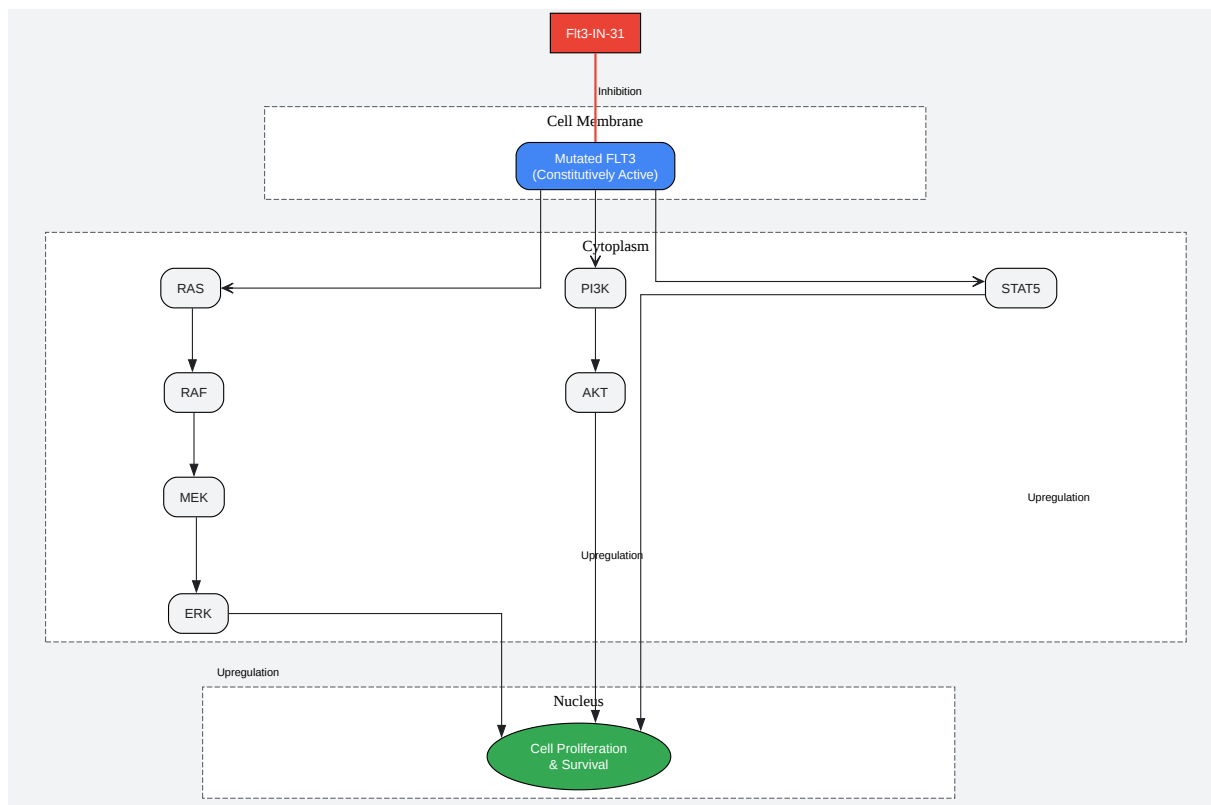
Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that is essential for the normal development of hematopoietic stem cells.[1][2] In a significant subset of Acute Myeloid Leukemia (AML) cases, Flt3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[3][4][5] This aberrant activation drives leukemic cell proliferation and survival through downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, making Flt3 a critical therapeutic target.[1][3][6][7]

Flt3-IN-31 is a novel small molecule inhibitor designed to target the kinase activity of Flt3. These application notes provide detailed protocols for researchers to characterize the cellular activity of **Flt3-IN-31**, including its effect on cell viability, its ability to inhibit Flt3 phosphorylation, and its direct engagement with the Flt3 protein in a cellular context.

Flt3 Signaling Pathway and Mechanism of Inhibition

Constitutively active Flt3 mutants promote leukemogenesis by activating downstream signaling pathways that enhance cell survival and proliferation. **Flt3-IN-31** is hypothesized to bind to the ATP-binding pocket of the Flt3 kinase domain, preventing autophosphorylation and blocking the subsequent signal transduction cascade.



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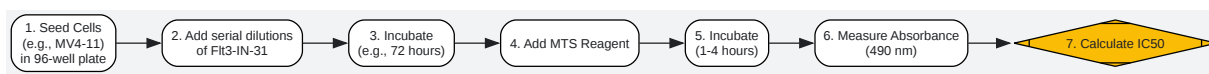
Caption: FIt3 signaling pathway and the inhibitory action of **FIt3-IN-31**.

Protocol: Cell Viability Assay (MTS Assay)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of **FIt3-IN-31** by measuring its effect on the viability of FIt3-mutated AML cells.

Principle The MTS assay is a colorimetric method where the tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product, soluble in culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.^[8]

Experimental Workflow



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Caption: General experimental workflow for the cell viability (MTS) assay.

Materials

- Flt3-mutated AML cell line (e.g., MV4-11 or MOLM-13)
- RPMI-1640 medium with 10% FBS
- **Flt3-IN-31**
- DMSO (vehicle)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- 96-well clear flat-bottom plates
- Microplate reader

Procedure

- Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of **Flt3-IN-31** in DMSO, then dilute further in culture medium to create 10X working solutions.
- Treatment: Add 10 µL of the 10X compound working solutions to the appropriate wells. Include vehicle-only (DMSO) and no-treatment controls.[8]
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTS Addition: Add 20 µL of MTS reagent to each well.[9]
- Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation Summarize the results in a table and plot percent viability versus log concentration to determine the IC50 value using non-linear regression.

Flt3-IN-31 (nM)	Absorbance (490 nm)	% Viability
0 (Vehicle)	1.250	100.0
0.1	1.245	99.6
0.3	1.150	92.0
1	0.980	78.4
3	0.650	52.0
10	0.280	22.4
30	0.110	8.8
100	0.085	6.8
300	0.080	6.4
1000	0.075	6.0

Protocol: Western Blot for Flt3 Phosphorylation

This protocol assesses the ability of **Flt3-IN-31** to inhibit the autophosphorylation of Flt3 and downstream signaling proteins like STAT5.

Principle Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, the activation state of kinases can be determined.^[10] A reduction in the phosphorylated Flt3 (p-Flt3) signal relative to total Flt3 indicates successful inhibition by **Flt3-IN-31**.

Experimental Workflow



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Caption: Workflow for Western blot analysis of Flt3 phosphorylation.

Materials

- MV4-11 or MOLM-13 cells
- **Flt3-IN-31** and DMSO
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-p-Flt3 (Tyr591), anti-Flt3, anti- β -actin
- HRP-conjugated secondary antibodies
- PVDF membrane
- ECL chemiluminescent substrate

Procedure

- Treatment: Culture MV4-11 cells and treat with increasing concentrations of **Flt3-IN-31** (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.[11]
- Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.[10]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load 20-30 μ g of protein per lane onto a polyacrylamide gel and perform electrophoresis.[11]
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

- **Antibody Incubation:** Incubate the membrane with primary antibody (e.g., anti-p-Flt3) overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[\[10\]](#)
- **Detection:** Apply ECL substrate and capture the signal using a digital imager.
- **Re-probing:** The membrane can be stripped and re-probed for total Flt3 and β -actin (loading control).

Data Presentation Quantify band intensities using software like ImageJ. Normalize p-Flt3 to total Flt3 and then to the loading control.

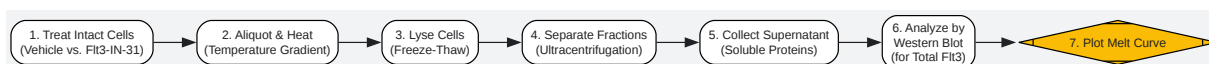
Flt3-IN-31 (nM)	p-Flt3 / Total Flt3 Ratio (Normalized)
0 (Vehicle)	1.00
1	0.85
10	0.42
100	0.11
1000	0.05

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol directly verifies the binding of **Flt3-IN-31** to its Flt3 target within intact cells.

Principle CETSA is based on the principle of ligand-induced thermal stabilization.[\[12\]](#) When a drug binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation. By heating cells treated with **Flt3-IN-31** to various temperatures, the amount of soluble Flt3 remaining can be quantified by Western blot. An increase in soluble Flt3 in treated cells compared to untreated cells at elevated temperatures confirms target engagement.[\[13\]](#) [\[14\]](#)

Experimental Workflow



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials

- MV4-11 cells
- **Flt3-IN-31** and DMSO
- PBS with protease and phosphatase inhibitors
- Thermal cycler
- Ultracentrifuge

Procedure

- Treatment: Treat two populations of MV4-11 cells, one with a saturating concentration of **Flt3-IN-31** (e.g., 10 μ M) and one with vehicle (DMSO), for 1 hour at 37°C.[13]
- Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14][15]
- Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[13]
- Fractionation: Separate the soluble fraction (supernatant) from the aggregated protein (pellet) by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[15]
- Sample Preparation: Collect the supernatant and determine the protein concentration.
- Western Blot Analysis: Analyze the amount of soluble Flt3 in each sample by Western blot as described in Protocol 3, probing for total Flt3.

Data Presentation Quantify the Flt3 band intensity at each temperature for both vehicle and **Flt3-IN-31** treated samples. Plot the percentage of soluble Flt3 relative to the 40°C sample

against temperature to generate a melt curve. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

Temperature (°C)	Soluble Flt3 (% of 40°C) - Vehicle	Soluble Flt3 (% of 40°C) - Flt3-IN-31
40	100.0	100.0
45	98.5	100.0
50	85.1	99.2
55	51.3	92.5
60	22.4	75.8
65	9.8	45.3
70	5.1	18.7

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